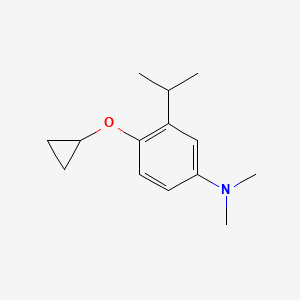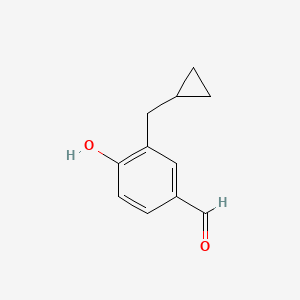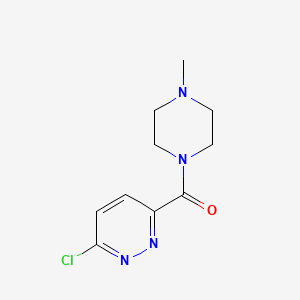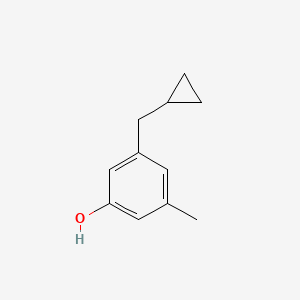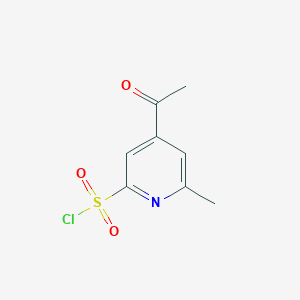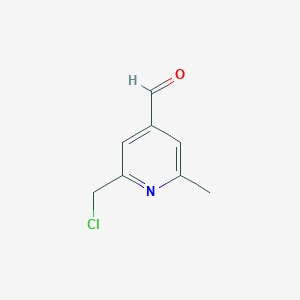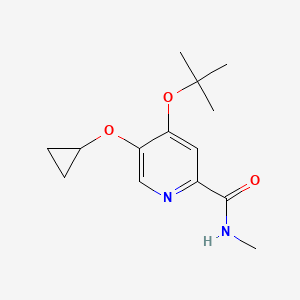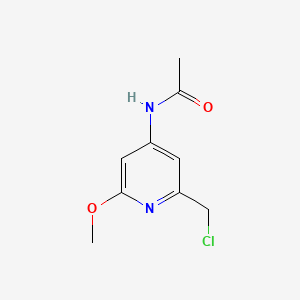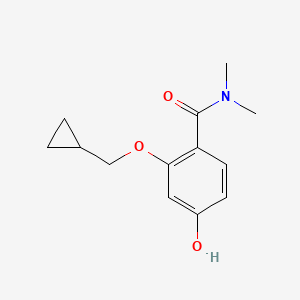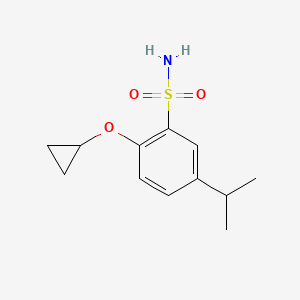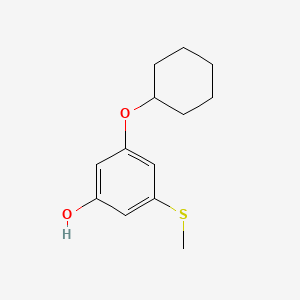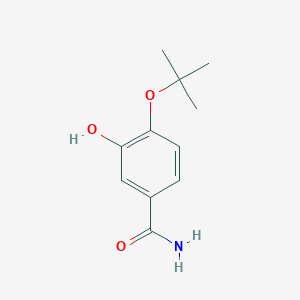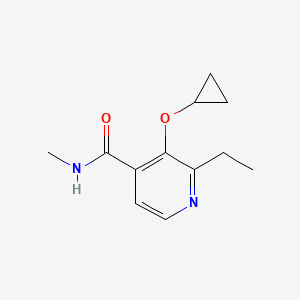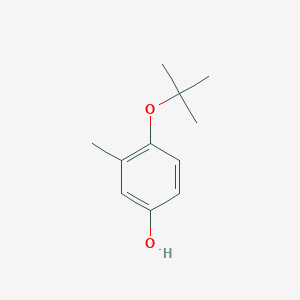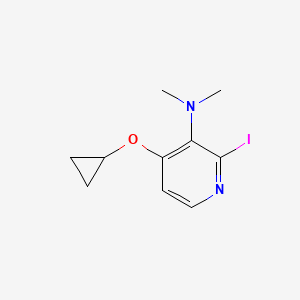
4-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C10H13IN2O and a molecular weight of 304.126 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-3-amine typically involves the iodination of a pyridine derivative followed by the introduction of the cyclopropoxy and dimethylamino groups. One common method involves the halogenation of pyridine at the 2-position using iodine, followed by the substitution of the halogen with a cyclopropoxy group. The dimethylamino group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The compound is then purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Cycloaddition Reactions: The cyclopropoxy group can participate in cycloaddition reactions with olefins and other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of the desired nucleophile, typically in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Applications De Recherche Scientifique
4-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the iodine atom and the cyclopropoxy group can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodopyridine: A halopyridine with similar iodine substitution but lacking the cyclopropoxy and dimethylamino groups.
3-Iodopyridine: Another isomer with iodine substitution at the 3-position, used in similar synthetic applications.
4-Iodopyridine: Similar to 4-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-3-amine but without the additional functional groups.
Uniqueness
This compound is unique due to the combination of the cyclopropoxy group, iodine atom, and dimethylamino group on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H13IN2O |
|---|---|
Poids moléculaire |
304.13 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-iodo-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C10H13IN2O/c1-13(2)9-8(14-7-3-4-7)5-6-12-10(9)11/h5-7H,3-4H2,1-2H3 |
Clé InChI |
LLBUDUZPCDOXBP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CN=C1I)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


